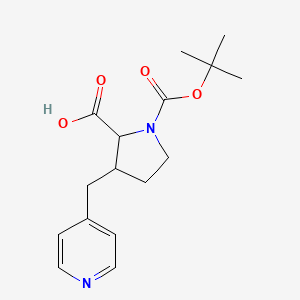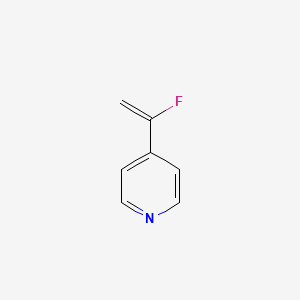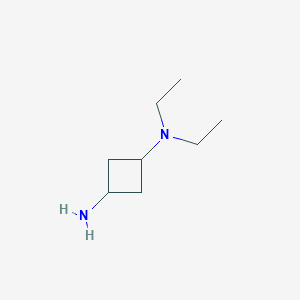
(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, also known as 4-Fluoro-3-hydroxypyrrolidin-1-ylprop-2-en-1-one, is a synthetic compound that has been studied extensively in recent years. It has a wide range of applications in scientific research, including use in drug development and as a potential therapeutic agent.
Scientific Research Applications
Molecular Structure and Interactions
Molecular Conformation and Stability The molecule (2E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one demonstrates a specific structural arrangement where the phenyl groups are coplanar with the prop-2-en-1-one linkage, contributing to its stability. This conformation facilitates intermolecular hydrogen bonding, which further stabilizes the crystal structure (Butcher et al., 2007). Additionally, the molecule's structure is influenced by intramolecular hydrogen bonds and weak intermolecular interactions, which are significant in determining its crystalline arrangement and stability (Salian et al., 2018).
Photophysical Properties The molecule's photophysical properties, such as absorption and fluorescence, are affected by solvent polarity. This molecule shows solvatochromic effects, indicating a strong intramolecular charge transfer. These properties suggest its potential application in materials science, particularly in areas involving light absorption and emission (Kumari et al., 2017).
Electronic and Optical Applications The molecule exhibits promising properties in the context of electronic and optical applications. Studies on similar structures reveal significant hyperpolarizability and electron density transfer between phenyl rings, suggesting its potential in nonlinear optics and as a material for electronic devices (Najiya et al., 2014).
Liquid Crystal Alignment Chalcone derivatives, including structures similar to this compound, have been studied for their ability to promote photoalignment of liquid crystals. This application is critical in the manufacture of liquid crystal displays (LCDs), indicating the molecule's potential in this field (Hegde et al., 2013).
Antimicrobial Applications
Antimicrobial Properties The antimicrobial properties of similar compounds have been explored, indicating potential applications in the development of antimicrobial agents. These studies reveal the structure-activity relationship and the potential effectiveness of such molecules against various microbes (Nagamani et al., 2018).
Material Science and Corrosion Inhibition
Corrosion Inhibition Research on chalcone derivatives has also delved into their effectiveness in inhibiting corrosion, particularly of mild steel in acidic environments. This suggests the molecule's potential use in protective coatings and materials science (Baskar et al., 2012).
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-11-4-1-10(2-5-11)3-6-13(17)15-8-7-12(16)9-15/h1-6,12,16H,7-9H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQVISGAZAVWOU-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate](/img/structure/B1468307.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)
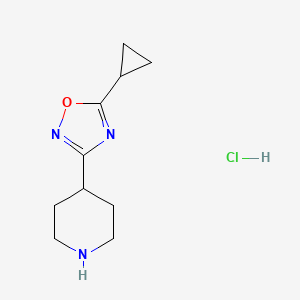
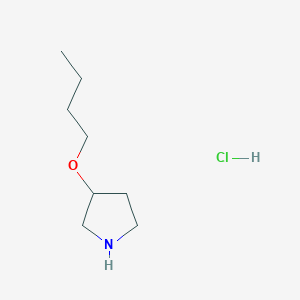


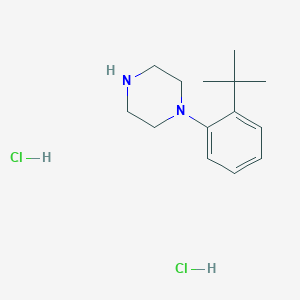
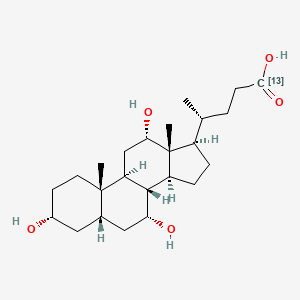
![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)
